molecular formula C10H12ClNO3 B8177436 2-Chloro-4-methoxy-L-phenylalanine

2-Chloro-4-methoxy-L-phenylalanine

Cat. No.: B8177436
M. Wt: 229.66 g/mol
InChI Key: XOTYDECZAOQPHR-VIFPVBQESA-N
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Description

2-Chloro-4-methoxy-L-phenylalanine is an amino acid derivative with the molecular formula C10H12ClNO3 It is a modified form of phenylalanine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of phenylalanine derivatives. One common method includes the following steps:

    Starting Material: L-phenylalanine.

    Chlorination: The phenyl ring of L-phenylalanine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The chlorinated intermediate is then treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4-methoxy-L-phenylalanine.

    Substitution: Formation of 2-amino-4-methoxy-L-phenylalanine or 2-thio-4-methoxy-L-phenylalanine.

Scientific Research Applications

2-Chloro-4-methoxy-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase.

    Pathways: It can influence the biosynthesis of neurotransmitters like dopamine and serotonin by acting as a precursor or inhibitor in their metabolic pathways.

Comparison with Similar Compounds

2-Chloro-4-methoxy-L-phenylalanine can be compared with other phenylalanine derivatives:

    Similar Compounds: 4-Chloro-L-phenylalanine, 2-Methoxy-L-phenylalanine, 2-Chloro-L-phenylalanine.

    Uniqueness: The presence of both chlorine and methoxy substituents on the phenyl ring makes this compound unique in its chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTYDECZAOQPHR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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